Chromium tartrate(III)
CAS No.: 62498-20-8
Cat. No.: VC8368425
Molecular Formula: C4H3CrO6
Molecular Weight: 199.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62498-20-8 |
|---|---|
| Molecular Formula | C4H3CrO6 |
| Molecular Weight | 199.06 g/mol |
| IUPAC Name | chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate |
| Standard InChI | InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 |
| Standard InChI Key | TYECOVBJXKJTKT-ZVGUSBNCSA-L |
| Isomeric SMILES | [C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] |
| SMILES | C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] |
| Canonical SMILES | C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] |
Introduction
Molecular Composition and Physicochemical Properties
Chromium tartrate(III) is formally identified by the chemical formula , corresponding to a chromium(III) ion coordinated to a deprotonated tartrate ligand. The tartrate anion, derived from (2R,3R)-tartaric acid, acts as a polydentate ligand, binding through its carboxylate and α-hydroxyl groups . Key physicochemical properties include a molecular weight of 199.059 g/mol, a boiling point of 399.3°C, and a flash point of 209.4°C . The compound’s density and melting point remain unspecified in available literature, likely due to its hygroscopic nature or decomposition upon heating.
The coordination sphere of chromium(III) in this complex is typically pseudo-octahedral, with the tartrate ligand occupying multiple binding sites. Structural studies suggest that tartrate can coordinate in a bidentate manner via one carboxylate and the adjacent hydroxyl group, or through bridging carboxylate groups in dimeric species . This flexibility in bonding modes contributes to the diversity of chromium tartrate(III) complexes reported in the literature.
Synthetic Methodologies
Aqueous Synthesis
In aqueous media, chromium tartrate(III) forms under controlled pH conditions. A common approach involves reacting chromium(III) chloride with tartaric acid in the presence of a base such as ammonia. For instance, mixing with (2R,3R)-tartaric acid at pH 5.5–6.5 yields a mononuclear complex, , where "Tar" denotes the tartrate ligand . Ethanol precipitation at low temperatures (4°C) facilitates crystallization, producing bluish crystals suitable for X-ray analysis.
Non-Aqueous Synthesis
Non-aqueous routes employ pyridine () as both a solvent and ancillary ligand. Reacting with tartaric acid in methanol generates complexes of varying stoichiometry:
-
1:3 Complex: , where three tartrate ligands coordinate to the chromium center.
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1:1 Complex: , forming a dimeric structure bridged by tartrate anions .
These synthetic pathways highlight the influence of reaction stoichiometry and solvent on the final product’s nuclearity and ligand arrangement.
Structural and Spectroscopic Characterization
X-Ray Crystallography
Single-crystal X-ray diffraction studies of chromium tartrate(III) reveal a pseudo-octahedral geometry around the chromium center. In the mononuclear complex , each tartrate ligand chelates through one carboxylate oxygen and the α-hydroxyl group, leaving the second carboxylate group uncoordinated . The chromium–oxygen bond lengths range from 1.92–1.98 Å, consistent with strong-field ligand interactions.
Electronic Absorption Spectroscopy
The electronic spectrum of chromium tartrate(III) exhibits characteristic d-d transitions attributable to the and transitions in an octahedral field. Absorption bands appear at 22988–24390 cm, corresponding to a ligand field splitting energy () of 1630–1750 cm . The Racah parameter , quantifying electron repulsion, ranges from 640–680 cm, while the nephelauxetic ratio (0.72–0.78) indicates moderate metal-ligand covalency .
| Parameter | Value Range |
|---|---|
| (cm) | 1630–1750 |
| (cm) | 640–680 |
| 0.72–0.78 |
Circular Dichroism (CD) Spectroscopy
The chiral nature of the tartrate ligand induces pronounced Cotton effects in the CD spectrum of chromium tartrate(III). Positive ellipticity bands at 450–500 nm and negative bands at 350–400 nm confirm the complex’s optical activity, which arises from the asymmetric coordination environment . These properties position chromium tartrate(III) as a candidate for circularly polarized luminescence (CPL) applications, though direct evidence of CPL remains unexplored in current literature .
Comparative Analysis with Related Chromium(III) Complexes
Chromium tartrate(III) exhibits stronger ligand field effects compared to analogs with malate () or lactate () ligands. The ligand field strength () follows the order:
This trend correlates with the denticity and electron-donating capacity of the α-hydroxy acid ligands .
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